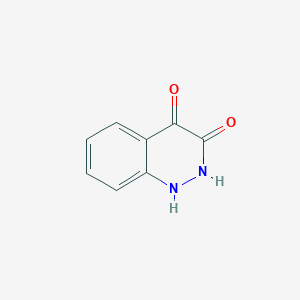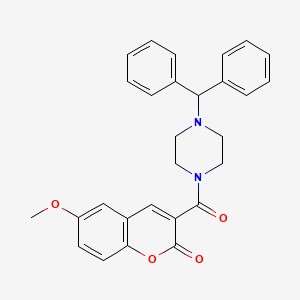![molecular formula C18H13ClO2 B2594016 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 710296-47-2](/img/structure/B2594016.png)
2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is a useful research compound. Its molecular formula is C18H13ClO2 and its molecular weight is 296.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis and Chemical Properties
2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes are used in the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are synthesized through oxidation processes involving potassium iodide, iodine, sodium bicarbonate, or sodium hypochlorite and triethylamine. The reaction is proposed to occur via activation of the alkene side chain, suggesting a significant role of 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde in forming structurally complex and potentially functional organic compounds (Liaskopoulos et al., 2008).
Role in Synthesis of Schiff Bases and Metal Complexes
2-Hydroxynaphthalene-1-carbaldehyde, a closely related compound, is a key predecessor in forming coordinating agents and has a significant role in developing commercially useful compounds. It's frequently utilized as a precursor for various fluorescent chemosensors, suggesting potential similarities in applications and chemical behavior with this compound (Maher, 2018).
Advanced Synthesis Techniques
A convenient method for synthesizing derivatives of 2-(ethynyloxy)napthaene-1-carbaldehyde has been developed, showcasing the compound's versatility and the potential for creating a variety of derivative compounds for various applications. The use of micellar solutions in the synthesis indicates a method of enhancing reaction rates and yield, highlighting the compound's role in efficient chemical synthesis (Mandal et al., 2018).
Application in Catalysis
Compounds derived from naphthalene-1-carbaldehyde show high catalytic activity in reactions like the Suzuki reaction, indicating the potential use of this compound in catalysis and chemical synthesis (Potkin et al., 2014).
Biological Activities
Some derivatives of naphthalene-1-carbaldehyde have shown anti-tobacco mosaic virus activity, indicating the potential for this compound and its derivatives to possess biological activity and potential use in pharmaceutical or agricultural applications (Wang et al., 2019).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLNNGAXLZCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593933.png)

![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2593942.png)
![2-(4-Methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2593945.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)

![2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2593952.png)
![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/no-structure.png)

![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole](/img/structure/B2593956.png)
